molecular formula C10H16Si B8786497 Trimethyl(M-tolyl)silane CAS No. 3728-44-7

Trimethyl(M-tolyl)silane

Cat. No. B8786497
Key on ui cas rn: 3728-44-7
M. Wt: 164.32 g/mol
InChI Key: OVMFTFDFVZRFJD-UHFFFAOYSA-N
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Patent
US06548042B2

Procedure details

A solution of m-chlorotoluene (25.3 g, 0.20 mol), 1,2-dibromoethane (2.18 g, 11.6 mmol) and THF (40 cm3) was added to magnesium turnings (5.35 g, 0.22 mol). The mixture was heated under reflux in an atmosphere of argon for 4 h, after which the heating bath was removed and trimethylchlorosilane (23.9 g, 0.22 mol) was added so that gently reflux was maintained. The mixture was stirred for another 30 min and then separated between 5% NaHCO3 (100 cm3) and dichloromethane (3×100 cm3). The organic extract was washed with brine and dried (MgSO4). The solvent was removed under reduced pressure affording the title compound (29.4 g, 89%) as a pale yellow liquid, which was used without purification in the next reaction. All spectroscopic data were identical to those reported in the literature (Eisenhut et al., ibid).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Mg].[CH3:10][Si:11]([CH3:14])([CH3:13])Cl>BrCCBr.C1COCC1>[CH3:10][Si:11]([CH3:14])([CH3:13])[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C
Name
Quantity
5.35 g
Type
reactant
Smiles
[Mg]
Name
Quantity
2.18 g
Type
catalyst
Smiles
BrCCBr
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.9 g
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an atmosphere of argon for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
after which the heating bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
that gently reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
separated between 5% NaHCO3 (100 cm3) and dichloromethane (3×100 cm3)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C=1C=C(C=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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